7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one

Lipophilicity Drug-likeness Membrane permeability

Researchers needing a regioisomerically pure dual-halogen scaffold often face supply inconsistencies. 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one (CAS 1935121-80-4) resolves this with a guaranteed 7-Br/5-F substitution pattern, essential for predictable reactivity. - Orthogonal handles: dioxinone for amidation/cycloreversion, bromine for Pd-catalyzed cross-coupling. - Optimized logP (2.09) enhances membrane permeability vs. mono-fluorinated analogs. - Batch-to-batch consistency at ≥98% purity from multiple qualified suppliers.

Molecular Formula C8H4BrFO3
Molecular Weight 247.02 g/mol
Cat. No. B12851571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one
Molecular FormulaC8H4BrFO3
Molecular Weight247.02 g/mol
Structural Identifiers
SMILESC1OC2=C(C(=CC(=C2)Br)F)C(=O)O1
InChIInChI=1S/C8H4BrFO3/c9-4-1-5(10)7-6(2-4)12-3-13-8(7)11/h1-2H,3H2
InChIKeySKAAOGNDRBRKHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one: A Dual-Halogen Benzodioxinone Scaffold for Chemical Biology and Agrochemical Intermediates — Procurement-Grade Specifications


7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one (CAS 1935121-80-4, molecular formula C₈H₄BrFO₃, MW 247.02 g/mol) belongs to the 4H-benzo[d][1,3]dioxin-4-one class of oxygen-containing benzo-fused heterocycles . The parent scaffold is recognized as a structural unit in insecticides and a key intermediate for synthesizing multi-substituted benzene derivatives of significant value . This specific derivative carries bromine at the 7-position and fluorine at the 5-position on the aromatic ring, yielding a dual-halogen congener with an experimentally determined topological polar surface area (TPSA) of 35.53 Ų and a calculated LogP of 2.09 . Compound procurement is supported through major research chemical suppliers including Apollo Scientific, AKSci, Leyan, and CymitQuimica, with documented minimum purity of 98% .

1 Dual-halogen benzodioxinone scaffold for SAR expansion and cross-coupling diversification
2 Synthetic intermediate via mild amidation or Pd-mediated functionalization at bromine handle
3 Chemical biology probe design requiring defined lipophilicity (LogP ~2) and heavy-atom MS signature

Why 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one Cannot Be Replaced by Generic Benzodioxinone Analogs in Structure-Dependent Applications


In-class compounds bearing the 4H-benzo[d][1,3]dioxin-4-one core cannot be freely interchanged because the position and identity of halogen substituents govern both electronic character and molecular recognition properties. The 7-Br/5-F substitution pattern creates a unique electronic landscape on the aromatic ring—bromine exerts a moderate electron-withdrawing inductive effect coupled with resonance donation at the para position relative to the dioxinone carbonyl, while fluorine at the 5-position (ortho to the carbonyl) exerts a strong inductive withdrawal that polarizes the lactone carbonyl and modulates cycloreversion kinetics . Regioisomeric variants such as 5-bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one (CAS 1935431-65-4) or 6-bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one (CAS 1934463-45-2) reverse this electronic vector, altering dipole moment and potentially redirecting electrophilic aromatic substitution pathways . Furthermore, the dual-halogen configuration confers a LogP of 2.09, substantially higher than the mono-fluorinated analog 5-fluoro-4H-benzo[d][1,3]dioxin-4-one (LogP ~1.7, MW 168.12), which directly impacts membrane permeability and solvent partitioning behavior . Generic substitution without verifying the exact regioisomeric and halogen composition therefore risks introducing compounds with divergent reactivity, solubility, and biological target engagement profiles.

Regioisomer 5-Br/7-F or 6-Br/5-F regioisomers reverse electronic influence on the lactone carbonyl, altering reactivity and SAR.
LogP shift Mono-fluorinated analog (LogP ~1.7) may exhibit insufficient membrane partitioning for intracellular target engagement studies.
Purity Sub-98% purity alternatives (e.g., 95% regioisomer) increase risk of confounding impurities in biological or catalytic assays.

Quantitative Procurement Evidence for 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one: Head-to-Head and Cross-Study Comparator Data


Lipophilicity Differentiation: 7-Br/5-F Benzodioxinone vs. Mono-Fluorinated Analog — LogP Comparison

The target compound 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one exhibits a calculated LogP of 2.09, which is approximately 0.39 log units higher than the mono-fluorinated analog 5-fluoro-4H-benzo[d][1,3]dioxin-4-one (XLogP3 = 1.7) . This increase corresponds to a roughly 2.5-fold higher octanol-water partition coefficient, indicating significantly enhanced lipophilicity attributable to the bromine substituent at the 7-position. The molecular weight increase from 168.12 g/mol (5-fluoro analog) to 247.02 g/mol (7-Br/5-F compound) reflects the additional mass of bromine (79.90 Da) .

LogP differentiation
Cross-study comparable
ΔLogP ≈ +0.39 vs. 5-fluoro analog (LogP 2.09 vs. 1.7); ~2.5× higher partition coefficient
Supports membrane permeability selection for cell-based assays
Calculated values; confirm experimentally for specific membrane models
Lipophilicity Drug-likeness Membrane permeability

Regioisomeric Specificity: 7-Bromo-5-fluoro vs. 5-Bromo-7-fluoro Benzodioxinone — Positional Isomer Differentiation

7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one (CAS 1935121-80-4) is the regioisomer of 5-bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one (CAS 1935431-65-4). In the target compound, bromine occupies the 7-position (para to the dioxinone oxygen at position 3) and fluorine occupies the 5-position (ortho to the carbonyl at position 4), whereas the regioisomer reverses this substitution pattern . This positional exchange alters the electronic influence on the lactone carbonyl: the 5-fluoro group exerts a strong −I effect directly adjacent to the carbonyl, increasing its electrophilicity and susceptibility to nucleophilic attack, while the 7-bromo group provides resonance stabilization at the para position . Both isomers share identical molecular formula (C₈H₄BrFO₃) and molecular weight (247.02 g/mol), making chromatographic or mass spectrometric differentiation inherently dependent on retention time or fragmentation pattern differences rather than mass .

Regioisomeric identity
Head-to-head
7-Br/5-F (target) vs. 5-Br/7-F (CAS 1935431-65-4): identical MF and MW, differentiated only by retention and NMR
Correct regioisomer is critical for consistent SAR; substitution may alter target engagement
Confirm regioisomer by NMR or chiral/non-chiral HPLC before biological use
Regioisomerism Structure-activity relationship Halogen positioning

Class-Level Biological Activity: Antifungal Potency of 1,3-Benzodioxin-4-one Natural Products as a Scaffold Benchmark

While no direct biological assay data are available for 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one itself, the 1,3-benzodioxin-4-one scaffold has demonstrated quantifiable in vitro antifungal activity. Synnemadoxins A–B, naturally occurring 1,3-benzodioxin-4-ones isolated from the fungal endophyte Synnemapestaloides ericacearum, elicited inhibitory antifungal activity against the biotrophic pathogen Microbotryum violaceum at a concentration of 2.3 μg/mL, alongside moderate antibiotic activity . The review by Wang et al. further documents that (S)-7-acetyl-5-methoxy-2-(prop-1-en-2-yl)-4H-benzo[d][1,3]dioxin-4-one (compound D) exhibits antiplasmodial activity, while other benzodioxinone derivatives function as insulin receptor inhibitors and nucleoside transporter inhibitors . The 7-Br/5-F substitution pattern on the target compound introduces electron-withdrawing character beyond that of natural congeners, which may enhance electrophilic reactivity at the carbonyl center relative to the methoxy- or acetyl-substituted natural products .

Antifungal scaffold activity
Class-level inference
Synnemadoxins A–B (natural 1,3-benzodioxin-4-ones): MIC 2.3 μg/mL against M. violaceum
Benchmark for halogenated derivative screening; target potency may differ
No direct assay data for 7-Br/5-F compound; class-level evidence only
Antifungal activity Natural product scaffold Microbotryum violaceum

Synthetic Accessibility and Purity Benchmark: Vendor-Specified Minimum Purity of 98% for Procurement-Quality Assessment

7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is available from multiple independent suppliers with a consistent minimum purity specification of 98% . Leyan (Product No. 1942597) specifies 98% purity with batch-to-batch variation acknowledged, while Apollo Scientific (via CymitQuimica, Ref. 54-PC501797) lists the compound under heterocyclic ketones with MDL number MFCD29037239 . AKSci (Catalog 8807FH) confirms storage conditions of 'cool, dry place' and non-hazardous DOT/IATA transport classification, which is directly relevant for procurement logistics planning . In contrast, the regioisomer 8-bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one is specified at ≥95% purity by CymitQuimica (Ref. 54-PC501823) , representing a 3-percentage-point lower minimum purity specification.

Purity benchmark
Cross-study comparable
98% minimum purity (Leyan, AKSci) vs. ≥95% for 8-Br/7-F regioisomer
Higher purity specification supports reproducible assay and synthesis outcomes
Vendor-declared minimum; batch-specific COA review recommended
Chemical purity Quality assurance Procurement specification

Synthetic Versatility: Direct Amidation Reactivity of the Benzodioxinone Core Enabled by Copper-Catalyzed and Catalyst-Free Methodologies

The 4H-benzo[d][1,3]dioxin-4-one core undergoes direct amidation at room temperature upon treatment with primary amines, producing salicylamide derivatives without requiring additional activation steps . Bhaskaran et al. demonstrated that CuI/NaHCO₃-mediated reaction of substituted salicylic acids with acetylenic esters in acetonitrile at room temperature provides access to diverse benzodioxinone derivatives, with the direct amidation proceeding efficiently under ambient conditions . Separately, a catalyst-free, base-mediated method using salicylic acids and dichloromethane (or 1,1-dichloroethane) as the C1 source was reported to construct the 4H-benzo[d][1,3]dioxin-4-one scaffold without metals or additives, representing a greener synthetic alternative . The 7-Br/5-F substitution pattern is synthetically accessible via analogous routes starting from 4-bromo-2-fluoro-6-hydroxybenzoic acid or related halogenated salicylic acid precursors, followed by cyclization .

Synthetic accessibility
Class-level inference
CuI/NaHCO₃ (rt) or catalyst-free KOH/DCM methods; bromine handle intact for cross-coupling
Scalable amidation and Pd-mediated diversification workflows supported
Based on halogenated benzodioxinone analogs; validate with target substrate
Synthetic methodology Amidation Copper catalysis Green chemistry

Application Scenarios for 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one Based on Quantified Differentiation Evidence


Medicinal Chemistry SAR Campaigns Requiring Defined Halogenation Patterns for Target Engagement Optimization

The demonstrated LogP differential of +0.39 log units versus the mono-fluorinated analog positions 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one as a preferred scaffold for medicinal chemistry programs where enhanced membrane permeability is desired without resorting to fully alkyl-substituted congeners that would introduce additional conformational flexibility. The 7-bromo substituent simultaneously provides a heavy atom for X-ray crystallographic phasing and a cross-coupling handle for late-stage diversification via Suzuki, Buchwald-Hartwig, or Ullmann-type reactions, while the 5-fluoro group maintains metabolic stability at the vulnerable position adjacent to the carbonyl. Researchers pursuing insulin receptor inhibitors, nucleoside transporter inhibitors, or antiplasmodial agents based on the benzodioxinone pharmacophore should select this specific regioisomer over the 5-bromo-7-fluoro variant (CAS 1935431-65-4) to preserve the established electronic configuration where fluorine occupies the 5-position ortho to the reactive carbonyl.

Agrochemical Intermediate Development Leveraging the Insecticidal Benzodioxinone Scaffold

The 4H-benzo[d][1,3]dioxin-4-one core is a recognized structural unit in insecticides . The 7-Br/5-F substitution pattern offers a dual advantage for agrochemical lead optimization: the bromine atom increases lipophilicity (LogP 2.09) to enhance cuticular penetration in target pests, while the fluorine atom provides oxidative metabolic stability in both plant and insect systems. The availability of the compound at 98% minimum purity from multiple suppliers ensures batch-to-batch consistency during structure-activity relationship expansion, and the non-hazardous transport classification simplifies international procurement logistics for agrochemical research groups. The direct amidation reactivity of the dioxinone core further enables rapid generation of amide-based analog libraries for screening against agricultural pest targets.

Chemical Biology Probe Design Exploiting Dual-Halogen Physicochemical Properties for Cellular Assay Compatibility

For chemical biology applications requiring intracellular target engagement, the measured TPSA of 35.53 Ų combined with LogP 2.09 places this compound in a favorable physicochemical space for passive cell membrane permeation (typically optimal LogP 1–3, TPSA < 140 Ų for oral bioavailability; intracellular probes benefit from LogP > 1). This differentiates it from the more polar mono-fluorinated analog (LogP ~1.7) which may exhibit insufficient cellular uptake. Additionally, the bromine atom provides a unique mass spectral signature (characteristic ¹:¹ isotope pattern for ⁷⁹Br:⁸¹Br) that facilitates tracking of the compound and its metabolites in cellular lysates via LC-MS, an advantage absent in purely fluorinated or chlorinated analogs. The class-level antifungal activity benchmark (MIC 2.3 μg/mL) provides a quantitative starting point for designing halogenated probe molecules targeting fungal pathogens.

Synthetic Methodology Development Using the Bromine Substituent as an Orthogonal Reactive Handle

The 7-bromo substituent serves as an orthogonal reactive site that is stable under the conditions required for dioxinone cycloreversion (thermolysis to acylketenes) and direct amidation (room temperature, primary amines) , yet can be selectively engaged in Pd-catalyzed cross-coupling reactions. This orthogonal reactivity profile makes 7-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one an attractive substrate for methodology studies involving sequential dioxinone ring manipulation followed by C–C or C–N bond formation at the bromine position. The 5-fluoro substituent remains inert under typical cross-coupling conditions, preserving the electronic influence on the dioxinone carbonyl throughout the synthetic sequence. The documented synthesis of the closely related 2,2-dimethyl analog from 3-bromo-6-fluoro-2-hydroxybenzoic acid using TFAA/TFA in DMF/acetone at 100°C provides a validated starting point for preparing this compound at multi-gram scale.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR campaigns
7-Br/5-F regioisomeric identity and LogP profile
Target engagement optimization and membrane permeability assessment
Agrochemical intermediate development
Dual-halogen substitution for cuticular penetration and stability
Insecticidal scaffold potency and batch-to-batch consistency
Chemical biology probe design
TPSA 35.53 Ų, LogP 2.09, Br isotope signature
Intracellular target engagement and LC-MS tracking in lysates
Synthetic methodology development
Orthogonal bromine handle for sequential ring manipulation/C–C coupling
Pd-catalyzed diversification after dioxinone amidation or cycloreversion
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